Piperlonguminine

Catalog No.
S539745
CAS No.
5950-12-9
M.F
C16H19NO3
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperlonguminine

CAS Number

5950-12-9

Product Name

Piperlonguminine

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+

InChI Key

WHAAPCGHVWVUEX-GGWOSOGESA-N

SMILES

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Solubility

Soluble in DMSO

Synonyms

Piperlonguminine; NSC-125178; NSC 125178; NSC125178;

Canonical SMILES

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Description

The exact mass of the compound Piperlonguminine is 273.1365 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125178. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Effects

Studies suggest that Piperlonguminine might have neuroprotective properties. Research has shown that it can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease []. Additionally, Piperlonguminine may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases [].

Anti-Cancer Properties

Some research suggests that Piperlonguminine may have anti-cancer properties. Studies have shown that it can induce cell death in various cancer cell lines [, ]. Additionally, Piperlonguminine may inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways [].

Anti-Inflammatory Effects

Preliminary research suggests that Piperlonguminine might have anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators and suppress the activity of inflammatory signaling pathways [, ]. These findings suggest that Piperlonguminine might be beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.

Piperlonguminine is a natural compound derived from the plant Piper longum, commonly known for its traditional medicinal uses. This compound belongs to a class of alkaloids and is structurally characterized by its unique lactam ring and multiple methoxy groups. Piperlonguminine has gained attention for its potential therapeutic properties, particularly in cancer treatment, due to its ability to selectively induce apoptosis in malignant cells while sparing normal cells .

The mechanism of action for piperlonguminine's various effects is still under investigation. Here are some potential areas of action based on current research:

  • Anti-cancer properties: Piperlonguminine may inhibit the growth of cancer cells by affecting cell cycle progression and inducing apoptosis (programmed cell death) [].
  • Anti-inflammatory properties: It might reduce inflammation by modulating signaling pathways involved in the inflammatory response [].
  • Neuroprotective effects: Studies suggest it may protect brain cells from damage by reducing oxidative stress and inflammation [].

Piperlonguminine undergoes various chemical transformations, primarily involving oxidation and demethylation. Notably, studies have shown that the compound can be metabolized into several metabolites through enzymatic reactions. For instance, modifications at the lactam ring and the cinnamic portion lead to the formation of different metabolites, including those resulting from demethylation and epoxidation . The presence of reactive sites in its structure, particularly the C2-C3 olefin, plays a significant role in its reactivity and biological effects .

Piperlonguminine exhibits significant biological activity, particularly as an anticancer agent. It has been shown to elevate levels of reactive oxygen species in cancer cells, leading to oxidative stress and subsequent cell death. This selectivity for cancer cells is attributed to the compound's ability to exploit the altered redox state typical of malignant cells . Additionally, piperlonguminine inhibits various signaling pathways associated with cancer progression, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, thereby reducing tumor growth and metastasis .

The synthesis of piperlonguminine can be achieved through several methods:

  • Natural Extraction: Isolated from Piper longum using solvent extraction techniques.
  • Chemical Synthesis: Synthetic approaches have been developed that involve multi-step reactions starting from simpler organic compounds. Recent studies have synthesized analogs of piperlonguminine to explore structure-activity relationships and enhance its biological efficacy .

These synthetic methods allow for the production of derivatives that may possess improved pharmacological properties.

Piperlonguminine is primarily explored for its applications in oncology due to its selective cytotoxicity towards cancer cells. Its potential applications include:

  • Cancer Treatment: As a therapeutic agent targeting various types of cancers such as prostate, lung, and glioblastoma.
  • Antioxidant Properties: Utilized in formulations aimed at combating oxidative stress-related diseases.
  • Research Tool: Employed in studies investigating cellular mechanisms related to oxidative stress and apoptosis .

Interaction studies have demonstrated that piperlonguminine can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can affect the pharmacokinetics of co-administered drugs . Additionally, it interacts with glutathione, impacting cellular detoxification processes and enhancing its anticancer effects through protein glutathionylation mechanisms .

Piperlonguminine shares structural similarities with several other compounds derived from Piper species or related alkaloids. Here are some comparable compounds:

CompoundStructural FeaturesBiological Activity
PiperineAlkaloid with a piperidine ringAnti-inflammatory, analgesic
PiplartineSimilar alkaloidAnticancer properties
PiperlongumContains similar functional groupsTraditional medicinal uses
CapsaicinVanilloid structureAnalgesic, anti-inflammatory

Uniqueness of Piperlonguminine: Unlike these compounds, piperlonguminine is particularly noted for its selective toxicity towards cancer cells via reactive oxygen species elevation and specific enzyme inhibition mechanisms. Its unique electrophilic nature allows it to interact with cellular macromolecules distinctly compared to other similar compounds.

Piperlonguminine is an amide alkaloid occurring in several Piper species.
Its molecular formula is $$C{16}H{19}NO_{3}$$ and the exact mass is 273.1365 Da [1].
The conjugated penta-2,4-dienamide side chain is locked in the (E,E) configuration, while the isobutyl moiety is achiral.
Key structural descriptors are given in Table 1.

ParameterValue
IUPAC name(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide [1]
CAS registry number5950-12-9 [1]
PubChem CID5320621 [1]
Topological polar surface area47.6 Ų [1]
XLogP₃ (calculated)3.8 [1]
Rotatable bonds5 [1]
Formal charge0 [1]

The rigid diene–amide conjugation and the methylenedioxy-phenyl ring produce an extended $$\pi$$-system that underlies the chromophore seen in ultraviolet spectroscopy and facilitates charge-stabilised fragment ions in mass spectrometry [2].

Spectral Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance

Table 2 lists the principal ^1H and ^13C chemical shifts recorded for crystalline piperlonguminine in chloroform-d$$_1$$ [2].

Nucleus (ppm)Assignment
^1H NMR (500 MHz)
6.55 (2 H, s)O-CH$$_2$$ of methylenedioxy bridge
7.29 – 7.34 (3 H, m)Aromatic protons H-2′, H-4′, H-6′
3.82, 2.10 (4 H, m)Olefinic H-2, H-3 of diene chain
3.99, 3.68, 3.25, 2.50 (4 H, m)Olefinic H-4, H-5 of diene chain
8.95 (6 H, d, $$J$$=6 Hz)Isopropyl CH$$_3$$ × 2
7.90 (1 H, m)Isopropyl CH
6.55 (2 H, d)N-CH$$_2$$ adjacent to amide N
^13C NMR (125 MHz)
167.3Amide carbonyl C-1
146.7, 142.5C-3′, C-4′ (aromatic quaternary)
136.0, 133.4Olefinic C-2, C-4
123.6, 122.8Olefinic C-3, C-5
109.1O-CH$$_2$$ (methylenedioxy)
43.8N-CH$$_2$$ (isobutyl)
28.9CH (isobutyl)
19.3CH$$_3$$ (isobutyl)

Infrared Spectroscopy

Attenuated-total-reflectance FT-IR bands (neat, cm⁻¹) are characteristic for the conjugated amide and benzodioxole ring [3]:

WavenumberIntensityAssignment
3 292mediumN–H stretch
1 662strongα,β-unsaturated amide C=O
1 600 – 1 580mediumC=C stretch of diene
1 513mediumAromatic C=C
1 251strongC–O–C asymmetric stretch (dioxole)
1 036strongC–O–C symmetric stretch

Mass Spectrometry

Electron-impact and electrospray ionisation data reveal a base molecular ion at m/z 273.136 (M⁺·) and a diagnostic fragmentation pathway that expels the isobutylamine or the methylenedioxyphenyl moieties [2] [4].

m/z (rel. int.)Proposed fragment
273 (100%)Molecular ion (C₁₆H₁₉NO₃)⁺· [2]
201 (85%)Loss of isobutyl radical [2]
173 (60%)Benzodioxole cation [2]
172 (40%)Benzodioxole – H fragment [2]
115 (100%)Base peak in MS² (allylic ion) [4]

A non-polar capillary GC column affords a Kovats index of 2 667.7 under a 60 → 280 °C programme [5].

Solubility and Stability Profiles

Solution Behaviour

MediumSolubilityExperimental note
DMSO≥ 20 mg mL⁻¹ at 20 °C [6]Forms clear solution
Dimethyl formamide≥ 20 mg mL⁻¹ at 20 °C [6]
Ethanol (absolute)≤ 3 mg mL⁻¹ at 20 °C [6]Solubility improves on warming
Aqueous buffersData not reported; low predicted water solubility consistent with logP 3.8 [1]

Relevant Physicochemical Indices

DescriptorValue
LogP (XLogP₃)3.8 [1]
pKₐ (predicted)12.9 for the amide N–H; compound behaves as a neutral molecule at physiological pH [1]
Topological polar surface area47.6 Ų [1]
Hydrogen-bond donors / acceptors1 / 3 [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.13649347 g/mol

Monoisotopic Mass

273.13649347 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

167 - 169 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HN39MC8KIO

Other CAS

5950-12-9

Wikipedia

Piperlonguminine

Dates

Modify: 2023-08-15
1: Bosc E, Nastri J, Lefort V, Valli M, Contiguiba F, Pioli R, Furlan M, Bolzani VDS, El Amri C, Reboud-Ravaux M. Piperlongumine and some of its analogs inhibit selectively the human immunoproteasome over the constitutive proteasome. Biochem Biophys Res Commun. 2018 Feb 12;496(3):961-966. doi: 10.1016/j.bbrc.2018.01.100. Epub 2018 Feb 2. PubMed PMID: 29355526.
2: Seok JS, Jeong CH, Petriello MC, Seo HG, Yoo H, Hong K, Han SG. Piperlongumine decreases cell proliferation and the expression of cell cycle-associated proteins by inhibiting Akt pathway in human lung cancer cells. Food Chem Toxicol. 2018 Jan;111:9-18. doi: 10.1016/j.fct.2017.10.058. Epub 2017 Nov 7. PubMed PMID: 29109039.
3: Liu D, Qiu XY, Wu X, Hu DX, Li CY, Yu SB, Pan F, Chen XQ. Piperlongumine suppresses bladder cancer invasion via inhibiting epithelial mesenchymal transition and F-actin reorganization. Biochem Biophys Res Commun. 2017 Dec 9;494(1-2):165-172. doi: 10.1016/j.bbrc.2017.10.061. Epub 2017 Oct 14. PubMed PMID: 29037814.
4: He H, Guo WW, Chen XQ, Zhao HY, Wu X. [Comparative metabolism of three amide alkaloids from Piper longum in five different species of liver microsomes]. Zhongguo Zhong Yao Za Zhi. 2016 Aug;41(16):3084-3089. doi: 10.4268/cjcmm20161624. Chinese. PubMed PMID: 28920353.
5: Wiemann J, Karasch J, Loesche A, Heller L, Brandt W, Csuk R. Piperlongumine B and analogs are promising and selective inhibitors for acetylcholinesterase. Eur J Med Chem. 2017 Oct 20;139:222-231. doi: 10.1016/j.ejmech.2017.07.081. Epub 2017 Aug 2. PubMed PMID: 28802122.
6: Park MJ, Lee DE, Shim MK, Jang EH, Lee JK, Jeong SY, Kim JH. Piperlongumine inhibits TGF-β-induced epithelial-to-mesenchymal transition by modulating the expression of E-cadherin, Snail1, and Twist1. Eur J Pharmacol. 2017 Oct 5;812:243-249. doi: 10.1016/j.ejphar.2017.07.036. Epub 2017 Jul 19. PubMed PMID: 28734931.
7: Zou Y, Yan C, Zhang H, Xu J, Zhang D, Huang Z, Zhang Y. Synthesis and evaluation of N-heteroaromatic ring-based analogs of piperlongumine as potent anticancer agents. Eur J Med Chem. 2017 Sep 29;138:313-319. doi: 10.1016/j.ejmech.2017.06.046. Epub 2017 Jun 27. PubMed PMID: 28686911.
8: Karki K, Hedrick E, Kasiappan R, Jin UH, Safe S. Piperlongumine Induces Reactive Oxygen Species (ROS)-Dependent Downregulation of Specificity Protein Transcription Factors. Cancer Prev Res (Phila). 2017 Aug;10(8):467-477. doi: 10.1158/1940-6207.CAPR-17-0053. Epub 2017 Jul 3. PubMed PMID: 28673967.
9: Sriwiriyajan S, Sukpondma Y, Srisawat T, Madla S, Graidist P. (-)-Kusunokinin and piperloguminine from Piper nigrum: An alternative option to treat breast cancer. Biomed Pharmacother. 2017 Aug;92:732-743. doi: 10.1016/j.biopha.2017.05.130. Epub 2017 Jun 4. PubMed PMID: 28586745.
10: Liu Q, Zhao D, Zhu X, Chen H, Yang Y, Xu J, Zhang Q, Fan A, Li N, Guo C, Kong Y, Lu Y, Chen X. Coloaded Nanoparticles of Paclitaxel and Piperlongumine for Enhancing Synergistic Antitumor Activities and Reducing Toxicity. J Pharm Sci. 2017 Oct;106(10):3066-3075. doi: 10.1016/j.xphs.2017.05.027. Epub 2017 May 26. PubMed PMID: 28552690.
11: Fan L, Cao X, Yan H, Wang Q, Tian X, Zhang L, He X, Borjihan G, Morigen. The synthetic antihyperlipidemic drug potassium piperate selectively kills breast cancer cells through inhibiting G1-S-phase transition and inducing apoptosis. Oncotarget. 2017 Jul 18;8(29):47250-47268. doi: 10.18632/oncotarget.16872. PubMed PMID: 28467790; PubMed Central PMCID: PMC5564562.
12: Zhang Y, Ma H, Wu Y, Wu Z, Yao Z, Zhang W, Zhuang C, Miao Z. Novel non-trimethoxylphenyl piperlongumine derivatives selectively kill cancer cells. Bioorg Med Chem Lett. 2017 Jun 1;27(11):2308-2312. doi: 10.1016/j.bmcl.2017.04.035. Epub 2017 Apr 13. PubMed PMID: 28434764.
13: Jin HO, Park JA, Kim HA, Chang YH, Hong YJ, Park IC, Lee JK. Piperlongumine downregulates the expression of HER family in breast cancer cells. Biochem Biophys Res Commun. 2017 May 13;486(4):1083-1089. doi: 10.1016/j.bbrc.2017.03.166. Epub 2017 Apr 1. PubMed PMID: 28377224.
14: Zhang B, Shi X, Xu G, Kang W, Zhang W, Zhang S, Cao Y, Qian L, Zhan P, Yan H, To KF, Wang L, Zou X. Elevated PRC1 in gastric carcinoma exerts oncogenic function and is targeted by piperlongumine in a p53-dependent manner. J Cell Mol Med. 2017 Jul;21(7):1329-1341. doi: 10.1111/jcmm.13063. Epub 2017 Feb 12. PubMed PMID: 28190297; PubMed Central PMCID: PMC5487922.
15: Xu X, Fang X, Wang J, Zhu H. Identification of novel ROS inducer by merging the fragments of piperlongumine and dicoumarol. Bioorg Med Chem Lett. 2017 Mar 1;27(5):1325-1328. doi: 10.1016/j.bmcl.2016.08.016. Epub 2016 Aug 6. PubMed PMID: 28159415.
16: Gu SM, Yun J, Son DJ, Kim HY, Nam KT, Kim HD, Choi MG, Choi JS, Kim YM, Han SB, Hong JT. Piperlongumine attenuates experimental autoimmune encephalomyelitis through inhibition of NF-kappaB activity. Free Radic Biol Med. 2017 Feb;103:133-145. doi: 10.1016/j.freeradbiomed.2016.12.027. Epub 2016 Dec 21. PubMed PMID: 28011150.
17: Lad NP, Kulkarni S, Sharma R, Mascarenhas M, Kulkarni MR, Pandit SS. Piperlongumine derived cyclic sulfonamides (sultams): Synthesis and in vitro exploration for therapeutic potential against HeLa cancer cell lines. Eur J Med Chem. 2017 Jan 27;126:870-878. doi: 10.1016/j.ejmech.2016.12.022. Epub 2016 Dec 10. PubMed PMID: 27987486.
18: Wang HB, Jin XL, Zheng JF, Wang F, Dai F, Zhou B. Developing piperlongumine-directed glutathione S-transferase inhibitors by an electrophilicity-based strategy. Eur J Med Chem. 2017 Jan 27;126:517-525. doi: 10.1016/j.ejmech.2016.11.034. Epub 2016 Nov 15. PubMed PMID: 27914365.
19: Wang Y, Chang J, Liu X, Zhang X, Zhang S, Zhang X, Zhou D, Zheng G. Discovery of piperlongumine as a potential novel lead for the development of senolytic agents. Aging (Albany NY). 2016 Nov 19;8(11):2915-2926. doi: 10.18632/aging.101100. PubMed PMID: 27913811; PubMed Central PMCID: PMC5191878.
20: Harshbarger W, Gondi S, Ficarro SB, Hunter J, Udayakumar D, Gurbani D, Singer WD, Liu Y, Li L, Marto JA, Westover KD. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine. J Biol Chem. 2017 Jan 6;292(1):112-120. doi: 10.1074/jbc.M116.750299. Epub 2016 Nov 21. PubMed PMID: 27872191; PubMed Central PMCID: PMC5217671.

Explore Compound Types